4-Bromo-6-nitrobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-nitrobenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method includes the reaction of 2-aminobenzenethiol with 4-bromo-2-nitrobenzaldehyde under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Analyse Chemischer Reaktionen
4-Bromo-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include sodium borohydride for reduction and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-nitrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Wirkmechanismus
The mechanism of action of 4-Bromo-6-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the bromine and nitro groups can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-6-nitrobenzo[d]thiazole include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Nitrobenzothiazole: Used in the synthesis of various pharmaceuticals.
4-Bromobenzothiazole: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C7H3BrN2O2S |
---|---|
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
4-bromo-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-4(10(11)12)2-6-7(5)9-3-13-6/h1-3H |
InChI-Schlüssel |
DAJSPDVMCDPFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC=N2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.